molecular formula C24H19FN4O3 B2496421 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251611-06-9

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2496421
CAS RN: 1251611-06-9
M. Wt: 430.439
InChI Key: RULDWWPYLORMRU-UHFFFAOYSA-N
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Description

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H19FN4O3 and its molecular weight is 430.439. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Compounds with structural features akin to the one mentioned have been synthesized and evaluated for their antibacterial activity. For instance, novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids characterized by fluorine at the 6-position, substituted amino groups at the 7-position, and substituted phenyl groups at the 1-position, exhibited excellent in vitro potency and in vivo efficacy, highlighting their potential as antibacterial agents (Chu et al., 1986). This suggests that derivatives of the mentioned compound could be explored for their antibacterial properties.

Cytotoxic Activity for Cancer Treatment

The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds with substituents like the 4-fluorophenyl group, have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with certain derivatives demonstrating curative potential in mice models of subcutaneous colon 38 tumors (Deady et al., 2005). This indicates that specific structural modifications to the core compound can significantly enhance its cytotoxic properties, making it a candidate for cancer therapy research.

properties

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O3/c1-15-7-12-19-22(31)20(24(32)28-17-5-3-2-4-6-17)13-29(23(19)26-15)14-21(30)27-18-10-8-16(25)9-11-18/h2-13H,14H2,1H3,(H,27,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULDWWPYLORMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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